N-Phenoxycarbonyl-L-valine
Overview
Description
N-Phenoxycarbonyl-L-valine: is an amino acid derivative widely utilized in organic chemistry and biochemistry. It is primarily used as a protecting group for the amino group of L-valine during peptide synthesis . This compound is known for its stability and ease of removal, making it a valuable tool in the synthesis of complex peptides and proteins.
Mechanism of Action
Target of Action
N-Phenoxycarbonyl-L-valine, also known as (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid, is primarily used in peptide synthesis as a protecting group for the amino group of L-valine . The primary target of this compound is therefore the amino group of L-valine, a crucial amino acid involved in various biological processes.
Mode of Action
The compound acts by attaching itself to the amino group of L-valine, thereby protecting it from unwanted reactions during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents side reactions that could interfere with the desired sequence or structure of the peptide. Once the peptide synthesis is complete, the protecting group is removed using a base, typically piperidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenoxycarbonyl-L-valine can be synthesized through the reaction of L-valine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Phenoxycarbonyl-L-valine undergoes nucleophilic substitution reactions where the phenoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-valine and phenol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like piperidine or other amines are commonly used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Substitution Reactions: The major products are substituted valine derivatives.
Hydrolysis: The major products are L-valine and phenol.
Scientific Research Applications
Chemistry: N-Phenoxycarbonyl-L-valine is extensively used in peptide synthesis as a protecting group for the amino group of L-valine. This allows for the selective formation of peptide bonds without unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based therapeutics and as an intermediate in the production of various chemicals .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-L-valine: Another protecting group used in peptide synthesis, but it is less stable compared to N-Phenoxycarbonyl-L-valine.
N-Tert-Butoxycarbonyl-L-valine: Commonly used in peptide synthesis, but it requires harsher conditions for removal.
Uniqueness: this compound is unique due to its stability under various reaction conditions and ease of removal, making it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMEAOTIUMIBJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431202 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126147-70-4 | |
Record name | N-Phenoxycarbonyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.